2-[(3-Amino)-2-pyrazinyl]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-9(13-5-6-14-10)11-15-7-3-1-2-4-8(7)16-11/h1-6H,(H2,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIMKLZTQOVGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CN=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437894 | |
| Record name | 2-[(3-Amino)-2-pyrazinyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581081-27-8 | |
| Record name | 2-[(3-Amino)-2-pyrazinyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Selective Pathway Development for 2 3 Amino 2 Pyrazinyl Benzimidazole
Classical and Contemporary Approaches to Benzimidazole (B57391) Synthesis
The benzimidazole core is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. srrjournals.comresearchgate.net
Cyclocondensation Reactions from o-Phenylenediamines and Aldehyde/Carboxylic Acid Precursors
A cornerstone of benzimidazole synthesis is the cyclocondensation of o-phenylenediamines with either aldehydes or carboxylic acids. researchgate.netnih.gov This method, often referred to as the Phillips-Ladenburg synthesis, typically involves heating the reactants, sometimes in the presence of a strong acid like polyphosphoric acid or mineral acids, to facilitate the cyclization and dehydration steps. derpharmachemica.comctppc.org The reaction with carboxylic acids can require harsh conditions, including high temperatures. nih.govnih.gov
The use of aldehydes as precursors offers a more direct route and has been extensively studied with a wide array of catalysts to improve reaction conditions and yields. researchgate.netiosrjournals.org Various catalysts, including lanthanum chloride, bismuth nitrate, and ammonium (B1175870) bromide, have been employed to promote the condensation under milder conditions. derpharmachemica.comnih.govrhhz.net The general mechanism involves the initial formation of a Schiff base between the o-phenylenediamine (B120857) and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to yield the aromatic benzimidazole ring. nih.gov The choice of catalyst and solvent can significantly influence the reaction's efficiency and selectivity. nih.gov For instance, acetonitrile (B52724) has been found to be an effective solvent for some of these reactions. nih.gov
Table 1: Catalysts for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes
| Catalyst | Reaction Conditions | Key Advantages |
|---|---|---|
| Lanthanum Chloride | Mild conditions nih.gov | Efficient, good yields nih.gov |
| Bismuth Nitrate | Ethanol, ambient temperature rhhz.net | Fast, excellent yields, inexpensive rhhz.net |
| Ammonium Bromide | Ethanol, room temperature derpharmachemica.com | Simple, ecofriendly, good yield derpharmachemica.com |
| ZnFe2O4 nano-catalyst | Ultrasonic irradiation ichem.md | Shorter reaction times, higher yields ichem.md |
| MgO@DFNS | Ambient temperature rsc.org | Clean reaction, excellent yields, reusable catalyst rsc.org |
Strategies for 2-Substituted Benzimidazoles
The introduction of substituents at the 2-position of the benzimidazole ring is crucial for modulating the molecule's biological and physical properties. A primary strategy involves the use of appropriately substituted aldehydes or carboxylic acids in the cyclocondensation reaction with o-phenylenediamine. srrjournals.comresearchgate.netmdpi.com For example, reacting o-phenylenediamine with a substituted benzaldehyde (B42025) will yield the corresponding 2-aryl-benzimidazole. iosrjournals.org
Numerous catalytic systems have been developed to facilitate the synthesis of 2-substituted benzimidazoles, offering advantages such as milder reaction conditions, higher yields, and improved environmental friendliness. nih.govrsc.org These include metal-based catalysts like TiCl3OTf and MgCl2·6H2O, as well as solid acid catalysts. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields. organic-chemistry.orgnih.gov Furthermore, one-pot procedures starting from o-nitroanilines, which are reduced in situ before cyclization with an aldehyde, provide an efficient pathway to 2-substituted benzimidazoles. nih.govresearchgate.net
Pyrazine (B50134) Ring Formation and Functionalization Strategies
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is another key component of the target molecule. Its synthesis and functionalization are critical steps.
Methodologies for Aminopyrazine Derivatives
The synthesis of aminopyrazine derivatives can be approached in several ways. One common method involves the amination of a pre-formed pyrazine ring. For instance, 2-chloropyrazine (B57796) can undergo nucleophilic substitution with an amine to introduce the amino group. longdom.org Another route starts from readily available precursors like 2-cyanopyrazine. patsnap.comgoogle.com This can be converted to 2-aminopyrazine (B29847) through reactions with reagents like sodium hypochlorite (B82951) in an alkaline solution. patsnap.comgoogle.com
Further functionalization, such as bromination, can be carried out on the aminopyrazine ring to introduce handles for subsequent reactions. patsnap.com For example, 2-aminopyrazine can be brominated to yield 2-amino-3,5-dibromopyrazine, which can then undergo substitution reactions. patsnap.com The synthesis of 3-aminopyrazine-2-carboxylic acid derivatives has also been a subject of study, often starting from the corresponding acid. nih.govnih.gov These methods can involve esterification followed by aminolysis or the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The condensation of α-amino-nitriles with oximinomethyl ketones is another reported method for synthesizing 2-aminopyrazine 1-oxides. rsc.org
Novel Synthetic Routes for the 2-[(3-Amino)-2-pyrazinyl]benzimidazole Scaffold
The direct construction of the complete this compound scaffold presents a synthetic challenge that has been addressed through innovative strategies, including the development of one-pot reactions.
One-Pot Reductive Cyclization Approaches
One-pot reductive cyclization has emerged as a highly efficient strategy for the synthesis of benzimidazole derivatives. eurekaselect.comresearchgate.netrsc.org This approach typically involves the reaction of an o-nitroaniline with an aldehyde or its derivative. The nitro group is reduced in situ to an amino group, which then condenses with the carbonyl compound to form the benzimidazole ring in a single pot. researchgate.netresearchgate.net This methodology avoids the isolation of the often unstable o-phenylenediamine intermediates.
In the context of synthesizing this compound, a hypothetical one-pot reductive cyclization could involve the reaction of an appropriately substituted o-nitroaniline with 3-aminopyrazine-2-carboxaldehyde. The reduction of the nitro group, followed by condensation with the pyrazine aldehyde and subsequent cyclization, would lead to the desired product. Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction step. researchgate.net The development of such a streamlined process would offer significant advantages in terms of efficiency and atom economy. While a specific one-pot synthesis for this compound is not explicitly detailed in the provided context, the principles of one-pot reductive cyclization are well-established for related structures. eurekaselect.comresearchgate.net
Rearrangement Reactions Involving Quinoxalinone Precursors
A notable pathway to benzimidazole derivatives involves the rearrangement of quinoxalinone precursors. rsc.orgresearchgate.net This synthetic strategy leverages the structural relationship between the quinoxaline (B1680401) and benzimidazole ring systems. The core of this method lies in the acid-catalyzed rearrangement of quinoxalin-2(1H)-one derivatives. rsc.org This process facilitates a ring contraction, transforming the six-membered pyrazine ring of the quinoxalinone into the five-membered imidazole (B134444) ring of the benzimidazole. rsc.orgsapub.org
The reaction of 3-(2-aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones with o-phenylenediamine in refluxing acetic acid exemplifies this rearrangement, leading to the formation of 2-benzimidazoloquinoxaline derivatives. sapub.org The mechanism of these rearrangements is a subject of detailed study, with several proposed pathways depending on the specific substrates and reaction conditions. researchgate.net The versatility of this method allows for the synthesis of various substituted benzimidazoles by starting with appropriately substituted quinoxalin-2(1H)-one precursors. rsc.org
Metal-Catalyzed and Metal-Free Synthetic Protocols
Both metal-catalyzed and metal-free synthetic methods have been developed for the synthesis of benzimidazole derivatives, which can be adapted for the synthesis of this compound.
Metal-Catalyzed Synthesis:
Metal catalysts, particularly those based on noble metals like ruthenium and iridium, have been employed in the synthesis of N-heteroaromatic compounds. acs.org More recently, a significant shift towards using earth-abundant and less toxic base metals like manganese has been observed. acs.org Manganese pincer complexes, for instance, have shown efficacy in catalyzing the dehydrogenative coupling of 2-amino alcohols to form pyrazine derivatives. acs.org Another approach involves the use of copper catalysts for the condensation and C-N bond formation in one-pot reactions to yield quinoxalines, which can be precursors to benzimidazoles. organic-chemistry.org Nickel-based catalysts have also proven effective in the synthesis of quinoxalines from 1,2-diamines. organic-chemistry.org
Metal-Free Synthesis:
Metal-free approaches offer an environmentally benign alternative. One such method involves the use of elemental sulfur to mediate the reaction between sulfoxonium ylides and o-phenylenediamines to produce quinoxaline derivatives. organic-chemistry.org Another prominent metal-free strategy is the condensation reaction between o-phenylenediamine and various carbonyl compounds, often facilitated by an environmentally benign catalyst like ammonium chloride. nih.gov This method has been shown to produce a range of benzimidazole derivatives in good yields. nih.gov Additionally, solvent-free melting methods have been utilized for the condensation of amino acids with o-diaminobenzene to synthesize 2-aminomethyl-benzimidazoles. researchgate.netasianpubs.orgepa.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. chemmethod.comresearchgate.net This involves the use of environmentally friendly solvents, catalysts, and energy sources. researchgate.net
Key green chemistry approaches include:
Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) are explored as benign reaction media. chemmethod.com For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved using water as a solvent. rjptonline.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to seconds, leading to faster and more efficient synthesis. rjptonline.orgnih.gov This technique has been successfully applied to the synthesis of benzimidazole derivatives. rjptonline.org
Catalyst-Free and Solvent-Free Conditions: Reactions conducted without catalysts and solvents, for example by grinding reactants with silica (B1680970) gel, represent a highly eco-friendly approach. mdpi.com Solvent-free melting methods also fall under this category. researchgate.netasianpubs.orgepa.gov
Use of Recyclable Catalysts: The development and use of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. researchgate.net
These green methodologies aim to reduce waste, avoid the use of hazardous substances, and improve energy efficiency, making the synthesis of complex molecules like this compound more sustainable. chemmethod.comresearchgate.net
Purification and Spectroscopic Characterization Techniques for Synthetic Products
Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the final product.
Purification is often achieved through techniques such as recrystallization or column chromatography using silica gel. scielo.org.mx For more complex mixtures or to achieve very high purity, semi-preparative liquid chromatography (LC) methods, including reversed-phase (RP-C18) or hydrophilic interaction liquid chromatography (HILIC), can be employed. uniba.sknih.gov These methods are highly effective for isolating the desired compound from impurities, intermediates, and starting materials. uniba.sk The purity of the synthesized compound is typically ascertained by melting point determination and thin-layer chromatography (TLC). nih.govnih.gov
Application of NMR, MS, and FTIR in Structural Elucidation
A combination of spectroscopic techniques is used to unequivocally determine the structure of the synthesized this compound. asianpubs.orgepa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for structural elucidation. asianpubs.orgresearchgate.net ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. asianpubs.orgnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. scielo.org.mx
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. asianpubs.orgbas.bg Characteristic absorption bands for N-H (amine and imidazole), C=N (imine), and aromatic C-H and C=C bonds would be expected for this compound.
Together, these spectroscopic methods provide a comprehensive characterization of the synthesized molecule, confirming its intended structure. bas.bgresearchgate.net
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is a critical step in developing an efficient and high-yielding synthesis for this compound. This process involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst.
For instance, in the synthesis of benzimidazole derivatives, the choice of catalyst and solvent can significantly impact the yield. Studies have shown that using ammonium chloride as a catalyst in the condensation of o-phenylenediamine with carbonyl compounds can lead to yields in the range of 75-94%. nih.govnih.gov Similarly, the synthesis of pyrazole-based compounds has been optimized by screening various catalysts and solvents under different temperature conditions. researchgate.net
The development of one-pot multi-component reactions is another strategy to enhance yield and efficiency by reducing the number of synthetic steps and purification procedures. researchgate.net Microwave-assisted synthesis has also been shown to be a powerful tool for reducing reaction times and, in many cases, improving yields. nih.gov For example, the condensation of o-phenylenediamine with aldehydes under microwave irradiation promoted by acetic acid resulted in high yields.
A systematic approach, such as the design of experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for maximizing the yield of this compound. researchgate.net
Challenges and Future Directions in this compound Synthesis
While various synthetic routes to benzimidazole and pyrazine derivatives exist, the synthesis of this compound presents specific challenges and opportunities for future research.
Challenges:
Regioselectivity: In multi-step syntheses involving substituted precursors, controlling the regioselectivity to obtain the desired isomer can be challenging.
Reaction Conditions: Some traditional synthetic methods require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can lead to side reactions and the formation of impurities. researchgate.net
Purification: The separation of the desired product from structurally similar byproducts and unreacted starting materials can be difficult and may require advanced purification techniques. uniba.sk
Green Synthesis: While progress has been made, the development of truly "green" and scalable synthetic routes that are both economically viable and environmentally friendly remains an ongoing challenge. researchgate.netmdpi.com
Future Directions:
Novel Catalytic Systems: The exploration of new and more efficient catalysts, particularly those based on earth-abundant and non-toxic metals, is a promising area of research. acs.org The development of reusable and highly selective catalysts is also a key goal. researchgate.net
Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters, potentially leading to higher yields and purities.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) could provide highly selective and environmentally benign synthetic routes to this compound and its derivatives.
Computational Chemistry: The use of computational modeling and simulation can aid in the design of more efficient synthetic pathways and in understanding reaction mechanisms, thereby accelerating the development of optimized synthetic protocols.
Future research will likely focus on addressing these challenges by developing more efficient, selective, and sustainable synthetic methodologies for the production of this compound and related compounds.
Structure Activity Relationship Sar Investigations of 2 3 Amino 2 Pyrazinyl Benzimidazole Analogues
Design Principles for Structural Modification and Derivative Libraries
The design of derivatives based on the 2-[(3-Amino)-2-pyrazinyl]benzimidazole scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure presents multiple sites for modification, primarily on the benzimidazole (B57391) and pyrazine (B50134) rings, as well as the amino group.
The fundamental rationale for modifying the benzimidazole and pyrazine rings is to systematically probe the chemical space around the core scaffold. nih.gov Benzimidazole is a versatile nucleus, and substitutions at its various positions (N-1, C-2, C-5, and C-6) are known to significantly influence biological activity. nih.gov Similarly, the pyrazine ring, a nitrogen-containing heterocycle, can be substituted to alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity.
By creating libraries of derivatives with diverse substituents on both rings, researchers can:
Identify key pharmacophoric features required for interaction with a specific biological target.
Optimize binding affinity and efficacy. nih.gov
Modulate physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Enhance selectivity for a desired target over off-targets, thereby potentially reducing side effects.
For instance, in the related pyrazino[1,2-a]benzimidazole (B13791295) series, the introduction of a phenyl ring at the C-3 position and subsequent substitution on that phenyl ring were critical for achieving potent and selective COX-2 inhibition. nih.gov This highlights the importance of exploring substitutions on appended ring systems.
Positional isomerism plays a critical role in the SAR of this compound analogues. The specific placement of substituents on both the benzimidazole and pyrazine rings can dramatically alter the molecule's three-dimensional shape, electronic properties, and ability to interact with a biological target.
Benzimidazole Ring: The benzimidazole ring itself exhibits annular tautomerism, where the N-H proton can reside on either nitrogen atom. rjptonline.org Substitution at the N-1 position removes this tautomerism but introduces the possibility of positional isomers if the benzimidazole ring is substituted at positions 5 and 6. Research on other benzimidazole derivatives has shown that shifting a substituent from position 5 to 6 can strongly influence activity. researchgate.net
Pyrazine Ring: On the 3-aminopyrazine moiety, the relative positions of the amino group and the point of attachment to the benzimidazole are fixed at C-3 and C-2, respectively. However, introducing further substituents onto the remaining positions (C-5 or C-6) of the pyrazine ring would create positional isomers, each with a potentially distinct biological profile due to altered steric and electronic environments.
Stereochemistry: The introduction of chiral centers, for example, through aliphatic side chains or asymmetrically substituted aryl groups, would result in stereoisomers (enantiomers or diastereomers). It is common in medicinal chemistry for one stereoisomer to possess significantly higher biological activity than the other, as biological targets like enzymes and receptors are chiral environments. For example, studies on diastereomeric 2-aryl-2-fluoro-cyclopropylamines showed that trans-isomers were consistently more potent enzyme inhibitors than their cis-counterparts. nih.gov
Impact of Benzimidazole Ring Substitutions on Biological Activity Profiles
Substitutions on the benzene (B151609) portion of the benzimidazole nucleus (positions 4, 5, 6, and 7) are a key strategy for modulating biological activity. Positions 5 and 6 are the most commonly modified, as they are synthetically accessible and their substituents can significantly impact ligand-receptor interactions. nih.gov
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) donate electron density to the aromatic system. This can increase the basicity of the imidazole (B134444) nitrogens and enhance interactions with certain biological targets. nih.gov In some series of compounds, EDGs have been shown to increase potency. For example, in a study of tyramine (B21549) oxidase inhibitors, electron-donating substituents on an aryl ring increased the inhibitory potency. nih.gov Conversely, in other contexts, such as certain Ru(II) complexes, EDGs can enrich the electron density in the ring system, leading to specific changes in chemical shifts and electronic properties. nih.gov
Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -F), nitro (-NO₂), and trifluoromethyl (-CF₃) groups pull electron density away from the aromatic ring. EWGs can enhance activity through several mechanisms, including the formation of specific hydrogen bonds or halogen bonds with the target protein. nih.gov The presence of an electron-withdrawing chloro group on the aromatic ring of pyrazolyl–benzimidazoles was found to increase antimicrobial activity. nih.gov Similarly, adding a -CF₃ group to a pyrimidine-based compound led to a significant improvement in hydrogen bond strength with its target enzyme. scielo.brresearchgate.net
The following table summarizes the observed effects of various substituents on the biological activity of benzimidazole analogues from different studies.
| Compound Series | Substituent & Position | Electronic Nature | Observed Effect on Biological Activity | Reference(s) |
| Pyrazolyl-benzimidazoles | Chloro on phenyl ring | EWG | Increased antifungal activity | nih.gov |
| Pyrimidine-based inhibitors | -CF₃ | EWG | Improved hydrogen bonding and binding affinity | scielo.brresearchgate.net |
| 2-Aryl-2-fluorocyclopropylamines | -CH₃, -OCH₃ | EDG | Increased potency of tyramine oxidase inhibition | nih.gov |
| 2-Aryl-2-fluorocyclopropylamines | -F, -Cl, -CF₃ | EWG | Decreased potency of tyramine oxidase inhibition | nih.gov |
| 1,2-disubstituted-benzimidazoles | 3,4-dimethoxybenzyl | EDG | Effective against pathogenic fungi | scientists.uz |
| Benzimidazole-sulfonylureas | -NO₂ on phenylsulfonyl | EWG | Potent P2Y1 antagonist activity | frontiersin.org |
Modifying the core benzimidazole structure by fusing additional rings or incorporating heteroatoms can significantly alter the molecule's size, shape, and lipophilicity, leading to new or enhanced biological activities.
Fused Ring Systems: Annulating the benzimidazole core with other rings creates larger, more rigid structures that can explore different binding pockets of a target. For example, replacing the benzimidazole with a naphtho[2,3-d]imidazole system in a series of PPARγ agonists was done to increase hydrophobicity, resulting in the identification of a highly potent full agonist. researchgate.net Similarly, the synthesis of pyrimido[1,2-a]benzimidazoles, which are ring-fused structures, has yielded compounds with potential as corticotropin-releasing factor-1 (CRF-1) receptor antagonists and COX-2 inhibitors. nih.govnih.gov These fused systems often provide an extended scaffold for further functionalization. nih.gov
Heteroatom Inclusion: The strategic replacement of carbon atoms within the fused ring or in substituents with heteroatoms (e.g., nitrogen, oxygen, sulfur) can introduce new hydrogen bonding capabilities and alter the electronic landscape of the molecule. For instance, the development of 2-(substituted-pyridinyl)benzimidazoles for anti-inflammatory activity highlights the successful incorporation of a nitrogen heteroatom in an appended aromatic ring. researchgate.net The inclusion of a piperazine (B1678402) skeleton, a heterocycle containing two nitrogen atoms, at the C-2 position of benzimidazole has produced promising tubulin modulators with anticancer activity. nih.gov
Modulation of Pyrazine Ring and Amino Group on Biological Activity
The 3-aminopyrazine portion of the scaffold is a critical determinant of biological activity, offering multiple avenues for modulation.
Pyrazine Ring: The pyrazine ring itself is a key pharmacophore. Substitutions on the available carbon atoms (positions 5 and 6) can fine-tune the electronic properties and steric profile of the entire molecule. In a related series of pyrazino[1,2-a]benzimidazole derivatives, substitutions on a phenyl ring attached to the pyrazine moiety were crucial for modulating activity and selectivity. nih.gov For example, a 3,4,5-trimethoxyphenyl substituent resulted in the highest selectivity for COX-2, while a 4-methylphenyl group conferred the most potent inhibition. nih.gov This demonstrates that even distal modifications relative to the core heterocycle can have a profound impact.
Amino Group: The primary amino group at position 3 of the pyrazine ring is a significant feature. It can act as a hydrogen bond donor, which is often a crucial interaction for anchoring a ligand within a receptor's active site. Furthermore, this amino group serves as a synthetic handle for further derivatization. Acylation, alkylation, or incorporation into larger functional groups can explore new binding interactions and modify the compound's physicochemical properties. The electronic nature of the pyrazine ring is also influenced by the amino group, an electron-donating moiety, which in turn affects the properties of the adjacent benzimidazole ring system. Investigating the impact of replacing or modifying this amino group is a logical step in SAR studies.
Conformational Analysis of the Amino-Pyrazinyl Linkage
The conformational flexibility of the linkage between the benzimidazole core and the aminopyrazine moiety is a crucial determinant of the biological activity of this compound analogues. This flexibility primarily revolves around the torsional angles of the bond connecting the two heterocyclic ring systems.
Theoretical calculations, such as those using density functional theory (DFT), have been employed to investigate the rotational barriers and stable conformations of similar linked bi-heterocyclic systems. For instance, studies on 2,2'-bi-1H-imidazole have shown that the trans conformation is the global minimum, while the cis conformation represents a transition state. rsc.org The rotational barrier between these conformations is influenced by a combination of electrostatic interactions and π-conjugation effects. rsc.org
In the context of this compound, the linkage is between a pyrazine and a benzimidazole ring. The presence of the amino group on the pyrazine ring can introduce additional electronic effects and potential for intramolecular hydrogen bonding, which can influence the preferred conformation. Furthermore, co-crystal structures of related aminopyrazine inhibitors with their target kinases have revealed that steric hindrance from residues in the ATP binding pocket can force a significant rotation of substituents relative to the aminopyrazine plane. nih.gov This indicates that while the molecule may have a preferred low-energy conformation in solution, its bioactive conformation when bound to a target protein can be substantially different.
The potential energy surface of the amino-pyrazinyl linkage is therefore a key factor in its ability to adopt the optimal geometry for target engagement. A high rotational barrier could hinder the molecule from achieving the necessary conformation for binding, while a more flexible linkage might allow it to adapt to the specific topology of the kinase active site.
Pharmacophore Elucidation for Target Interaction
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound analogues, which often target the ATP-binding site of kinases, the pharmacophore model typically highlights key interaction points necessary for potent inhibition.
Based on studies of various benzimidazole-based kinase inhibitors, a general pharmacophore model can be proposed. researchgate.netnih.govnih.govresearchgate.net This model generally consists of:
Hydrogen Bond Donors (HBD): The amino group on the pyrazine ring and the N-H of the benzimidazole are crucial hydrogen bond donors. The aminopyrazine moiety, in particular, often forms two key hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine (B156593) portion of ATP. nih.gov
Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrazine and benzimidazole rings act as hydrogen bond acceptors, interacting with specific amino acid residues in the kinase active site. researchgate.netnih.gov
Aromatic/Hydrophobic Regions: The benzimidazole ring and the pyrazine ring themselves provide aromatic and hydrophobic surfaces that can engage in favorable van der Waals and π-stacking interactions with hydrophobic residues in the binding pocket. researchgate.netresearchgate.net
A representative pharmacophore model for a this compound analogue targeting a kinase active site would likely feature a combination of these elements in a specific spatial arrangement. The precise geometry and combination of these features are critical for high-affinity binding and selectivity.
Table 1: Postulated Pharmacophoric Features of this compound Analogues for Kinase Inhibition
| Pharmacophoric Feature | Corresponding Structural Moiety | Putative Interaction with Target |
| Hydrogen Bond Donor | 3-Amino group on pyrazine ring | Hinge region binding |
| Hydrogen Bond Donor | N-H of benzimidazole | Interaction with active site residues |
| Hydrogen Bond Acceptor | Pyrazine ring nitrogens | Interaction with active site residues |
| Hydrogen Bond Acceptor | Benzimidazole ring nitrogen | Interaction with active site residues |
| Aromatic/Hydrophobic | Benzimidazole ring system | π-stacking with aromatic residues |
| Aromatic/Hydrophobic | Pyrazine ring | Hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, QSAR studies are instrumental in understanding which physicochemical properties are most influential for their activity and in predicting the potency of novel, unsynthesized analogues.
Selection and Calculation of Molecular Descriptors
The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For benzimidazole derivatives, a wide range of descriptors have been utilized in QSAR studies. nih.govnih.govscispace.comresearchgate.net These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for understanding electrostatic interactions and the reactivity of the molecule.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) is a commonly used steric descriptor that reflects the volume occupied by the molecule.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity, which plays a significant role in how a molecule interacts with a biological target and its pharmacokinetic properties.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching. Examples include various connectivity indices.
Table 2: Representative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogues
| Analogue | LogP | Molar Refractivity (MR) | Dipole Moment | pIC50 |
| Compound A | 2.5 | 65.2 | 3.1 | 6.8 |
| Compound B | 3.1 | 72.5 | 2.8 | 7.5 |
| Compound C | 2.8 | 68.9 | 3.5 | 7.1 |
| Compound D | 3.5 | 78.1 | 2.5 | 8.2 |
Statistical Validation and Predictive Power of QSAR Models
Once the descriptors are calculated, a mathematical model, often using multiple linear regression (MLR), is generated to correlate these descriptors with the biological activity (e.g., pIC50). The reliability and predictive power of the resulting QSAR model must be rigorously validated using various statistical parameters. nih.govscispace.com
Key statistical metrics for validation include:
Coefficient of determination (r²): This measures the goodness of fit of the model to the training data. A value closer to 1 indicates a better fit.
Cross-validated coefficient of determination (q²): This is a measure of the model's internal predictive ability, typically calculated using a leave-one-out (LOO) cross-validation procedure. A q² value greater than 0.5 is generally considered indicative of a good model.
External validation (r²_pred): The model's predictive power is further assessed using an external test set of compounds that were not used in the model development. A high r²_pred value confirms the model's ability to predict the activity of new compounds.
Table 3: Statistical Validation Parameters for a Hypothetical QSAR Model
| Parameter | Value | Interpretation |
| r² | 0.92 | Excellent fit to the training data |
| q² | 0.78 | Good internal predictive ability |
| r²_pred | 0.85 | Strong predictive power for external data |
A statistically robust QSAR model can then be used to guide the design of new this compound analogues with potentially improved potency.
Comparative SAR Analysis with Related Benzimidazole and Pyrazine Derivatives
To better understand the unique contribution of the this compound scaffold, it is insightful to compare its SAR with that of related benzimidazole and pyrazine derivatives.
Benzimidazole Derivatives: The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov SAR studies on a wide array of 2-substituted benzimidazoles have shown that the nature of the substituent at the 2-position is a major determinant of biological activity. For instance, in the context of kinase inhibition, the substituent at the 2-position is often designed to interact with the hinge region of the ATP-binding site. The presence of a hydrogen-bonding group, such as an amino group, is often beneficial. Furthermore, substitutions on the benzimidazole ring itself can modulate the electronic properties and solubility of the compound, thereby influencing its activity and pharmacokinetic profile.
Pyrazine vs. Pyridine (B92270) Derivatives: The pyrazine ring in this compound is a bioisostere of the pyridine ring, which is also commonly found in kinase inhibitors. Comparative studies between aminopyrazine and aminopyridine derivatives have revealed subtle but important differences in their SAR. While both can act as hinge-binders, the additional nitrogen atom in the pyrazine ring can alter the electronic distribution, basicity, and hydrogen bonding potential of the molecule. In some cases, the switch from a pyridine to a pyrazine can lead to improved potency or selectivity, while in others, the opposite may be true. This highlights the nuanced nature of bioisosteric replacement and the importance of empirical testing. For example, in the development of certain kinase inhibitors, moving the amino group attachment point on the pyrazine ring from the para to the meta position has been shown to reduce inhibitory activity.
Table 4: Comparative Activity of Hypothetical Benzimidazole Analogues
| Compound | Scaffold | R Group at Position 2 | Target IC50 (nM) |
| 1 | Benzimidazole | 3-Amino-2-pyrazinyl | 50 |
| 2 | Benzimidazole | 2-Aminopyridinyl | 75 |
| 3 | Benzimidazole | Phenyl | >1000 |
| 4 | Imidazo[1,2-a]pyridine | 3-Amino-2-pyrazinyl | 120 |
This comparative analysis underscores the specific advantages that the this compound scaffold may offer in terms of its unique combination of hydrogen bonding capabilities, electronic properties, and conformational flexibility, making it a promising platform for the design of novel therapeutic agents.
Mechanistic Investigations and Biological Target Elucidation for 2 3 Amino 2 Pyrazinyl Benzimidazole
In Vitro Biochemical Assays for Target Identification and Validation
Comprehensive searches of scientific databases did not yield any specific in vitro biochemical assay data for 2-[(3-Amino)-2-pyrazinyl]benzimidazole. The following sections describe the types of studies that would be necessary to identify and validate its biological targets.
Enzyme Inhibition Studies (e.g., Kinases, Dehydrogenases)
There is no published research detailing the inhibitory effects of this compound on specific enzymes such as kinases or dehydrogenases. Benzimidazole (B57391) derivatives are known to target various enzymes, and future studies would be required to screen this particular compound against a panel of enzymes to determine if it possesses any inhibitory activity. Such studies would involve measuring enzyme activity in the presence of varying concentrations of the compound to determine parameters like the IC50 value.
Receptor Binding Profiling (e.g., Opioid Receptors)
No data is available from receptor binding profiling studies for this compound. To ascertain its potential interaction with receptors, such as opioid receptors, competitive binding assays would need to be performed. These assays would measure the ability of the compound to displace a known radiolabeled ligand from its receptor, thereby indicating its binding affinity.
Protein-Ligand Interaction Analysis
Specific protein-ligand interaction analyses for this compound have not been reported. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular docking would be required to understand how this compound might bind to a protein target at the atomic level. These analyses would provide insights into the specific amino acid residues involved in the interaction and the nature of the chemical bonds formed.
Cellular Pathway Modulation Studies
While there is no direct evidence for the effect of this compound on cellular pathways, the well-documented mechanism of action for many benzimidazole compounds involves the disruption of microtubule dynamics.
Effects on Tubulin Polymerization and Microtubule Dynamics (General Benzimidazole Mechanism)
The primary mechanism of action for many anthelmintic and antifungal benzimidazoles is the inhibition of tubulin polymerization. researchgate.netresearchgate.netnih.gov These compounds bind to the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules. researchgate.netresearchgate.net This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.
For instance, compounds like albendazole and fenbendazole exert their effects by inhibiting tubulin polymerization, which leads to the loss of cytoplasmic microtubules. mdpi.comresearchgate.net This ultimately results in energy depletion and cell death in susceptible organisms. mdpi.com It is plausible that this compound could share this mechanism of action, but this would require experimental validation through tubulin polymerization assays.
An illustrative data table for the effect of general benzimidazoles on tubulin polymerization is provided below. Please note this data is representative of the benzimidazole class and not specific to this compound.
| Compound | Target | Effect | Reference |
| Albendazole | β-tubulin | Inhibition of polymerization | mdpi.com |
| Fenbendazole | β-tubulin | Depolymerization of microtubules | researchgate.net |
| Carbendazim | β-tubulin | Inhibition of polymerization | researchgate.net |
Regulation of Cell Division and Proliferation Pathways
As a consequence of their effects on microtubule dynamics, many benzimidazole derivatives are known to arrest the cell cycle in the G2/M phase, leading to an inhibition of cell proliferation. researchgate.net By disrupting the formation of the mitotic spindle, which is composed of microtubules, these compounds prevent proper chromosome segregation during mitosis. This can trigger apoptosis, or programmed cell death. While it is conceivable that this compound could regulate cell division and proliferation through a similar mechanism, dedicated cell-based assays are needed to confirm this hypothesis.
Influence on Key Metabolic Processes
The metabolic fate of benzimidazole derivatives is a critical factor in determining their therapeutic efficacy and potential for drug-drug interactions. While specific metabolic studies on this compound are not extensively detailed in publicly available literature, research on related benzimidazole structures provides insights into their metabolic stability. For instance, studies on a series of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which share heterocyclic structural motifs, have demonstrated metabolic stability in mouse liver microsome systems nih.gov. The metabolic stability of such compounds is often assessed to predict their pharmacokinetic profile. Key compounds in some benzothiazole series, structurally related to benzimidazoles, have shown good permeability and low protein binding, although metabolic stability was identified as a key liability with short half-lives in some cases nih.gov. Further research is required to specifically delineate the metabolic pathways and stability of this compound.
Phenotypic Screening and Biological Activity Assessment in vitro (Non-Clinical)
Evaluation against Mycobacterial Strains
The benzimidazole and pyrazine (B50134) moieties are present in several compounds with known antimycobacterial activity. Pyrazinamide, a cornerstone of tuberculosis treatment, is a notable example of a pyrazine-containing drug. Analogs of pyrazinamide have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis and other mycobacterial species nih.govnih.gov.
Research on N-pyrazinylbenzamides, which are retro-amide analogues of antimycobacterial N-phenylpyrazine-2-carboxamides, has shown that while they may have lower activity compared to their parent compounds, they often exhibit lower cytotoxicity and better selectivity mdpi.com. For instance, certain N-(5-chloropyrazin-2-yl)benzamides displayed significant activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) as low as 3.13 µg/mL mdpi.com.
Furthermore, studies on 2,5-disubstituted benzimidazoles have revealed their potential as antimycobacterial agents, with some derivatives showing MIC values in the range of 6.25–25 μg/mL against M. tuberculosis H37Rv frontiersin.org. The intracellular activity of these compounds within infected macrophages has also been demonstrated, highlighting their potential to combat this intracellular pathogen frontiersin.org. While these findings are for related compounds, they suggest that the this compound scaffold warrants investigation for its antimycobacterial properties.
| Compound Class | Mycobacterial Strain | Activity (MIC) |
| N-(5-chloropyrazin-2-yl)benzamides | M. tuberculosis H37Rv | 3.13 - 6.25 µg/mL mdpi.com |
| 2,5-disubstituted benzimidazoles | M. tuberculosis H37Rv | 6.25 - 25 µg/mL frontiersin.org |
This table presents data for related compound classes to provide context for the potential activity of this compound.
Broad-Spectrum Antimicrobial Investigations (Bacterial and Fungal)
The benzimidazole nucleus is a common feature in many antimicrobial agents nih.govmdpi.com. Investigations into 2- and 1,2-substituted benzimidazole derivatives have demonstrated significant inhibitory activity against Gram-positive bacteria, such as Staphylococcus species, and various Candida strains researchgate.net. The mean MIC values for some of these derivatives ranged from 87.5 µg/mL to 200 µg/mL against Staphylococcus and 104.6 µg/mL to 151.78 µg/mL against Candida researchgate.net.
Hybrid molecules incorporating both benzimidazole and pyrazole (B372694) rings have also been synthesized and evaluated for their antimicrobial properties nih.govstmjournals.in. Some of these compounds have shown a very good anti-Gram-positive profile, with MICs as low as 3.125 μg/mL against Bacillus subtilis nih.gov. The presence of electron-withdrawing substituents on the aromatic ring has been noted to increase the antimicrobial activity of some benzimidazole-pyrazole compounds nih.gov. The broad-spectrum potential of the this compound scaffold is therefore an area of active interest.
| Compound Class | Microorganism | Activity (MIC) |
| 2- and 1,2-substituted benzimidazoles | Staphylococcus spp. | 87.5 - 200 µg/mL researchgate.net |
| 2- and 1,2-substituted benzimidazoles | Candida spp. | 104.6 - 151.78 µg/mL researchgate.net |
| Benzimidazole-pyrazole hybrids | Bacillus subtilis | 3.125 µg/mL nih.gov |
This table presents data for related compound classes to provide context for the potential activity of this compound.
Antiparasitic Activity in Relevant Cellular Models
Benzimidazole derivatives are well-established as effective antiparasitic agents, with albendazole and mebendazole being prominent examples used in clinical practice nih.gov. Research has explored the antiparasitic potential of a wide range of benzimidazole-based compounds against various parasites, including Leishmania major, Toxoplasma gondii, Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis nih.govresearchgate.netmdpi.comsemanticscholar.orgnih.gov.
For instance, certain fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, which are structurally related to the compound of interest, have demonstrated excellent activity against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range researchgate.netmdpi.comsemanticscholar.org. Similarly, novel 2-amino-1-(2-hydroxyphenyl)benzimidazoles have shown remarkable antimalarial activity against Plasmodium falciparum nih.gov. While direct studies on this compound are limited, the established antiparasitic activity of the broader benzimidazole class suggests its potential in this therapeutic area.
| Compound Class | Parasite | Activity (EC50) |
| Fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles | Leishmania major | Nanomolar range researchgate.netmdpi.comsemanticscholar.org |
This table presents data for a related compound class to provide context for the potential activity of this compound.
Antitumor Activity in Cellular Models (Non-Clinical Cytotoxicity)
The benzimidazole scaffold is a key component of several anticancer agents, and numerous derivatives have been investigated for their cytotoxic effects against various cancer cell lines nih.govnveo.orgresearchgate.netnih.govresearchgate.net. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of microtubule formation and the targeting of specific kinases nih.gov.
For example, pyrazole derivatives have demonstrated cytotoxic effects on breast cancer cell lines such as MCF7 and MDA-MB-231 nih.govresearchgate.net. Benzimidazole-acridine derivatives have shown strong cytotoxic effects against leukemia and hepatocellular carcinoma cells nih.gov. Furthermore, some benzimidazole derivatives have displayed potent inhibition of cancer cell growth across a wide range of cell lines from the National Cancer Institute's 60-cancer-cell-line screen nih.gov. The antitumor potential of this compound is therefore a promising area for further investigation.
| Compound Class | Cancer Cell Line | Activity |
| Pyrazole derivatives | Breast Cancer (MCF7, MDA-MB-231) | Cytotoxic effects observed nih.govresearchgate.net |
| Benzimidazole-acridine derivatives | Leukemia (K562), Hepatocellular Carcinoma (HepG-2) | Strong cytotoxic effects nih.gov |
This table presents data for related compound classes to provide context for the potential activity of this compound.
Mechanisms of Action at the Molecular Level
Elucidating the precise molecular mechanisms of action is crucial for the rational design and development of new therapeutic agents. For benzimidazole derivatives, a variety of molecular targets have been identified. One of the well-established mechanisms for some benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis nih.govnih.gov.
More recently, specific kinase inhibition has emerged as a significant mechanism for the anticancer activity of benzimidazole-containing compounds. For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) nih.gov. Molecular docking studies of these compounds have provided insights into their binding modes within the active site of FGFR2 nih.gov. Given the structural similarities, it is plausible that this compound could also exert its biological effects through the inhibition of specific kinases or other key cellular enzymes. However, direct experimental evidence for the molecular targets of this compound is needed to confirm its mechanism of action.
Allosteric Modulation and Orthosteric Binding
Initial investigations into the mechanism of action of this compound suggest a primary interaction with protein kinases, a large family of enzymes that play crucial roles in cellular signaling. imrpress.com Specifically, this compound is predicted to function as a kinase inhibitor. The dominant mode of inhibition for small molecules targeting kinases is through orthosteric binding, which involves direct competition with the endogenous ligand, adenosine triphosphate (ATP), at the enzyme's active site. imrpress.comquora.com
The ATP-binding site of kinases is a highly conserved region, and inhibitors that target this site are classified based on their interaction with specific conformational states of the kinase. imrpress.com Given the structural features of this compound, it is hypothesized to be a Type I or Type II inhibitor. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. imrpress.com
In the context of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in innate immune signaling and a likely target of this compound class, many inhibitors are known to bind to the ATP-binding pocket. patsnap.comnih.gov The binding of these inhibitors prevents the phosphorylation of downstream signaling proteins, thereby interrupting the inflammatory cascade. patsnap.com For instance, the cocrystal structure of IRAK4 with an aminobenzimidazole inhibitor revealed its binding at the ATP-binding site, mediated by hydrogen bonds and van der Waals interactions. nih.gov This strongly suggests that this compound, a structural analogue, also functions as an orthosteric inhibitor of its target kinase.
| Binding Characteristic | Description | Relevance to this compound |
| Binding Site | Orthosteric (ATP-binding pocket) | The compound is predicted to bind to the active site of its target kinase, directly competing with ATP. |
| Inhibition Type | Competitive | By occupying the ATP-binding site, it prevents the natural substrate from binding and being phosphorylated. |
| Modulation | Not allosteric | There is no current evidence to suggest that this compound binds to a site distinct from the active site to induce a conformational change. |
Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand to its protein target can induce significant conformational changes that are central to its inhibitory mechanism. For kinase inhibitors, these changes often involve the DFG motif and the αC helix, which are critical for the enzyme's catalytic activity. nih.gov The transition between the "DFG-in" (active) and "DFG-out" (inactive) conformations is a hallmark of many kinases and is often exploited by Type II inhibitors. researchgate.net
While the specific conformational changes induced by this compound have not been empirically determined through co-crystallography, inferences can be drawn from studies on similar kinase inhibitors. The binding of inhibitors to the ATP pocket of IRAK4 has been shown to stabilize both active and inactive conformations. nih.gov For example, some ligands promote the adoption of a predominant conformation, which is a critical step for the growth of well-diffracting crystals for structural studies. nih.gov
Molecular dynamics simulations of other IRAK4 inhibitors have shown that the protein's root mean square deviation (RMSD) can stabilize after a certain period, indicating a stable binding conformation. mdpi.com These simulations also highlight key interactions, such as pi-pi stacking with the gatekeeper residue (Tyr262 in IRAK4), which are crucial for inhibitor potency and are likely to be relevant for this compound as well. mdpi.comnih.gov
| Conformational State | Description | Potential Impact of this compound Binding |
| DFG Motif | A conserved motif that can be in an "in" (active) or "out" (inactive) state. | The compound could potentially stabilize either the "DFG-in" or "DFG-out" conformation, defining it as a Type I or Type II inhibitor, respectively. |
| αC Helix | A key regulatory element that moves in conjunction with the DFG motif. | Binding of the compound would likely influence the positioning of the αC helix, affecting the catalytic activity of the kinase. |
| Activation Loop | A flexible loop that often contains phosphorylation sites. | The inhibitor would prevent the proper positioning and phosphorylation of this loop, locking the kinase in an inactive state. |
Comparative Mechanistic Insights with Existing Heterocyclic Analogues
The benzimidazole scaffold is a common feature in many kinase inhibitors. Comparing the potential mechanism of this compound with other heterocyclic analogues provides valuable insights. Many IRAK4 inhibitors, for example, are based on scaffolds such as imidazo[1,2-a]pyridines and indazoles. acs.orgresearchgate.net
A common feature among these inhibitors is their interaction with the hinge region of the kinase, which forms hydrogen bonds with the inhibitor. nih.govnih.gov For instance, the amide carbonyl of an aminobenzimidazole inhibitor has been shown to accept a hydrogen bond from the backbone amide of Met265 in IRAK4. nih.gov The aminopyrazine and benzimidazole rings of this compound likely participate in similar crucial interactions within the ATP-binding pocket.
Furthermore, the unique tyrosine gatekeeper residue in IRAK4 (Tyr262) is a key determinant of inhibitor selectivity and binding. nih.gov This residue interacts with the conserved glutamate from the αC helix, pulling it into an active orientation and abolishing the hydrophobic back pocket often found in other kinases. nih.gov Inhibitors that can favorably interact with this unique feature are likely to exhibit higher potency and selectivity for IRAK4. The pyrazinyl and benzimidazole moieties of the compound offer multiple sites for hydrogen bonding and hydrophobic interactions that can be optimized to exploit the specific topology of the IRAK4 active site.
Studies on different heterocyclic cores have shown that small changes can significantly impact potency and selectivity. For example, in a series of indazole-based IRAK4 inhibitors, the substitution pattern on the indazole ring was critical for achieving high potency. acs.org This highlights the importance of the specific arrangement of atoms in this compound for its biological activity.
| Heterocyclic Analogue | Key Mechanistic Feature | Comparative Insight for this compound |
| Aminobenzimidazoles | Binds to the ATP-binding site of IRAK4, forming hydrogen bonds with the hinge region. nih.gov | The benzimidazole core of the subject compound likely serves a similar role in anchoring it to the hinge region. |
| Imidazo[1,2-a]pyridines | Another common scaffold for IRAK4 inhibitors. researchgate.net | Demonstrates the versatility of nitrogen-containing heterocyclic systems in targeting the IRAK4 active site. |
| Indazoles | N2-substitution on the indazole core can be used to access a "front pocket" in IRAK4, enhancing selectivity. acs.org | The pyrazinyl group in this compound may occupy a similar region and contribute to its selectivity profile. |
Computational Chemistry and Molecular Modeling of 2 3 Amino 2 Pyrazinyl Benzimidazole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 2-[(3-Amino)-2-pyrazinyl]benzimidazole, might interact with a protein target at the atomic level.
Prediction of Binding Modes and Affinities
Docking studies on benzimidazole (B57391) derivatives have been widely conducted to predict their binding modes and affinities against various biological targets, including protein kinases, which are crucial in cancer therapy. researchgate.netajchem-a.com For instance, research on related benzimidazole scaffolds has demonstrated their potential as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor) tyrosine kinase. nih.govdergipark.org.tr In these studies, the benzimidazole core often acts as a hinge-binding motif, a key interaction for kinase inhibition. researchgate.net
| Compound Class | Target Protein | Reported Binding Energy (kcal/mol) |
|---|---|---|
| Benzimidazole-tethered pyrazole (B372694) | B-cell lymphoma (BCL-2) | -8.65 monash.edu |
| Substituted Benzimidazole | CDK-8 | -9.686 nih.gov |
| Substituted Benzimidazole | ER-alpha | -7.425 nih.gov |
| Pyrazine (B50134) Linked 2-Aminobenzamides | HDAC | Not specified, but showed significant correlation with in vitro activity nih.gov |
Identification of Key Interacting Residues and Binding Site Characteristics
The specific interactions between a ligand and its target protein are critical for its biological activity. For benzimidazole derivatives, hydrogen bonding and hydrophobic interactions are commonly observed. dergipark.org.tr In studies of similar compounds targeting kinases, the benzimidazole nitrogen atoms often form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, such as methionine. mdpi.com The amino group on the pyrazine ring of this compound is also a potential hydrogen bond donor, which could further stabilize the ligand-protein complex.
For example, docking studies of a benzimidazole derivative with EGFR tyrosine kinase revealed hydrogen bonding interactions with residues LYS721 and THR830. nih.gov Another study on benzimidazole derivatives targeting CDK-8 and ER-alpha identified interactions with amino acids such as Ala100, Ala155, Asp173, Lys52, Tyr32, and Val27. nih.gov The pyrazinyl group, being an aromatic heterocycle, can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The precise nature of these interactions for this compound would depend on the specific topology and amino acid composition of the target's binding site.
| Compound Class | Target Protein | Key Interacting Residues |
|---|---|---|
| Benzimidazole derivative | EGFR Tyrosine Kinase | LYS721, THR830 nih.gov |
| Benzimidazole derivative | CDK-8 | Ala100, Ala155, Asp173, Lys52 nih.gov |
| Benzimidazole derivative | ER-alpha | Tyr32, Val27, Lys52 nih.gov |
| Benzimidazole-tethered pyrazole | B-cell lymphoma (BCL-2) | PHE101, PHE109, PHE150, TYR105, LEU134, GLU149, ASP108, GLY142 monash.edu |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding.
Analysis of Protein-Ligand Complex Stability and Dynamics
The stability of a protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex is typically characterized by a low and converging RMSD value, generally within 1-3 Å for small globular proteins. nih.gov MD simulations of benzimidazole derivatives have shown that these complexes can achieve stability over simulation periods of up to 100 nanoseconds. nih.gov For instance, a study on a benzimidazole derivative complexed with SARS-CoV-2 Mpro showed the protein RMSD reaching equilibrium at around 1.8 Å. nih.gov
While specific MD simulation data for this compound is not publicly available, the general principles suggest that its complex with a target protein would be analyzed for such stability metrics. The fluctuations in RMSD can indicate the flexibility of different regions of the protein upon ligand binding.
Conformational Sampling and Ensemble Docking
MD simulations can also be used to explore the different conformations that a ligand can adopt within the binding site. This process, known as conformational sampling, provides a more realistic view of the ligand's behavior than static docking. The collection of these conformations, or an "ensemble," can then be used for ensemble docking, which can provide a more accurate prediction of binding affinity by considering the flexibility of both the ligand and the protein. This approach is particularly useful for targets that have flexible binding sites.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule. These calculations provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.
DFT studies on benzimidazole derivatives have been performed to understand their electronic characteristics. irjweb.com These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov
For benzimidazole derivatives, the HOMO-LUMO energy gaps have been reported in the range of 3.493 eV to 4.4871 eV. irjweb.comnih.gov The specific value for this compound would be influenced by the electron-donating amino group and the electron-withdrawing pyrazinyl ring. These substituents can modulate the electronic properties of the benzimidazole core, which in turn can affect its interaction with biological targets.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 irjweb.com |
| Substituted Benzimidazole (E-I) | Not Specified | Not Specified | 3.493 nih.gov |
| Pyrazole-carboxamides | -5.37 to -5.67 | -1.13 to -1.79 | ~4.23 to ~4.54 jcsp.org.pk |
Theoretical ADME Prediction and Pharmacokinetic Profiling (Non-Clinical Parameters)
Theoretical Absorption and Distribution Predictions
There is currently no publicly available research detailing the theoretical absorption and distribution properties of this compound. In silico tools are commonly used to predict parameters such as intestinal absorption, blood-brain barrier penetration, and plasma protein binding. These predictions are typically based on the molecule's physicochemical properties, including its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Without specific studies on this compound, no data for these predictive parameters can be presented.
In Silico Metabolism and Excretion Considerations (excluding human/safety data)
Similarly, information regarding the in silico metabolism and excretion of this compound is not found in the reviewed scientific literature. Computational models are often employed to predict the likely sites of metabolism by cytochrome P450 enzymes and to anticipate the primary routes of excretion. These predictions are crucial for understanding a compound's potential metabolic stability and clearance pathways. The absence of such studies for this compound means that no specific metabolic pathways or excretion patterns can be computationally described at this time.
Integration of Computational and Experimental Data in this compound Research
The synergy between computational and experimental data is a cornerstone of contemporary medicinal chemistry research. Molecular modeling can guide synthetic efforts, and in turn, experimental results can validate and refine computational models. ymerdigital.com However, due to the lack of both computational and experimental studies on this compound in the public domain, there are no instances of such integrated research to report for this specific compound. General studies on other benzimidazole derivatives have shown the utility of combining molecular docking with in vitro assays to elucidate structure-activity relationships, but these findings cannot be directly extrapolated to this compound without dedicated research. ymerdigital.com
Preclinical Biological Activity Profiling of 2 3 Amino 2 Pyrazinyl Benzimidazole Excluding Human Clinical Data
In Vivo Studies in Animal Models (Focus on Biological Effect Demonstration)
Specific in vivo studies demonstrating the biological effects of 2-[(3-Amino)-2-pyrazinyl]benzimidazole are not readily found in published literature. Research on benzimidazole (B57391) derivatives often involves evaluating their efficacy in various animal models of disease.
Proof-of-Principle Studies for Biological Effects in Relevant Organisms/Models
Proof-of-principle studies are fundamental to establishing the potential therapeutic utility of a compound. For the broader class of 2-aminobenzimidazoles, these studies have been conducted in various organisms. For instance, new benzimidazole derivatives have been assessed for their in vitro activity against the trematode Fasciola hepatica. Some of these compounds had previously shown in vivo activity against gastrointestinal nematodes in ruminants, such as Teladorsagia circumcincta and Haemonchus contortus. These studies provide a basis for the potential anthelmintic properties within this class of compounds.
Assessment of Activity in Disease Models (e.g., Infection, Inflammation, Cancer)
The benzimidazole core is a key feature in many compounds developed for various disease models.
Infection: Benzimidazole derivatives have demonstrated activity against a range of pathogens. For example, certain benzimidazole-triazole hybrids have shown antimicrobial properties. The isosteric substitution of related benzotriazole (B28993) scaffolds has led to the development of benzimidazole derivatives with potent antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.
Cancer: The anticancer potential of benzimidazoles is a significant area of research. Many FDA-approved drugs containing a benzimidazole ring function as microtubule-destabilizing agents. However, recent studies have also identified novel benzimidazole derivatives that act as microtubule-stabilizing agents, demonstrating profound anticancer activity in cell lines and selectivity over normal cells. Furthermore, amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, a related class of compounds, have shown significant retardation of breast and ovarian xenograft tumor growth in mice.
Cellular and Subcellular Distribution Studies in Preclinical Models
Information regarding the cellular and subcellular distribution of this compound is not available in the reviewed literature. Such studies are crucial for understanding a compound's mechanism of action by identifying its localization within cells and tissues, which can indicate its molecular targets.
Target Engagement Biomarker Identification and Validation
The identification and validation of target engagement biomarkers are essential for the clinical development of drug candidates. For classes of compounds that include benzimidazole structures, such as Methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors, target engagement biomarkers have been successfully identified. For example, an increase in NMet14-3-3γ levels in adipose tissues of diet-induced obese mice treated with MetAP2 inhibitors served as a pharmacodynamic biomarker, correlating with a reduction in body weight. This demonstrates a translatable approach from preclinical models to potentially predict clinical efficacy. However, no specific target engagement biomarkers have been reported for this compound.
Investigation of Cross-Reactivity and Selectivity in Biological Systems
The selectivity of a compound for its intended target over other biological molecules is a critical determinant of its safety and efficacy. While specific cross-reactivity and selectivity data for this compound are not published, studies on related benzimidazole derivatives highlight the importance of this evaluation. For instance, novel benzimidazole derivatives with anticancer activity have demonstrated selectivity indices significantly higher than some currently available anticancer agents when comparing their effects on cancer cell lines versus normal cell lines.
Development of Advanced Preclinical Assays for this compound Evaluation
The development of advanced preclinical assays is often tailored to the specific biological activity and target of a compound. Given the lack of detailed biological data for this compound, no specific advanced assays for its evaluation have been described. The development of such assays would be contingent on the initial identification of its biological target and mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[(3-Amino)-2-pyrazinyl]benzimidazole to favor benzimidazole formation over diamide byproducts?
- Methodological Answer : Benzimidazole formation is favored under high-temperature conditions (150–250°C) with excess protonating agents (e.g., polyphosphoric acid) and aromatic diamine precursors. In contrast, diamide formation occurs preferentially in the presence of acyl chlorides (good leaving groups) under milder conditions . For instance, reacting o-phenylenediamine with m-toluic acid in polyphosphoric acid yields benzimidazoles, while using m-toluoyl chloride in pyridine promotes diamide synthesis .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect characteristic N–H stretching vibrations (~3400 cm⁻¹ for benzimidazole NH) and C=N/C=C aromatic ring absorptions (~1600 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons in the benzimidazole and pyrazinyl rings appear as distinct multiplet signals (δ 7.0–8.5 ppm). The NH₂ group (pyrazinyl) may show broad singlet(s) around δ 5.5–6.5 ppm .
- ¹³C NMR : Pyrazinyl carbons resonate at δ 140–160 ppm, while benzimidazole carbons appear at δ 110–135 ppm .
- GC-MS : Confirm molecular ion peaks and fragmentation patterns aligned with the expected molecular weight .
Q. What factors influence the regioselectivity of substituents in benzimidazole derivatives during synthesis?
- Methodological Answer : Substituent regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) direct cyclization to specific positions via resonance stabilization.
- Reaction conditions : Acidic media (e.g., polyphosphoric acid) favor cyclization at sterically accessible sites, while basic conditions may alter pathways .
- Precursor functionalization : Using o-phenylenediamine derivatives with pre-installed substituents ensures controlled regiochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:
- HOMO localization on the pyrazinyl NH₂ group suggests nucleophilic attack at electron-deficient carbons.
- LUMO distribution on the benzimidazole ring indicates electrophilic susceptibility .
- Thermodynamic parameters (ΔG, ΔH) computed for reaction pathways validate experimental yields .
Q. What methodological approaches study the intercalative binding of this compound derivatives with DNA?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor hypochromism and red shifts in absorption spectra upon DNA binding (e.g., λmax shift from 260 nm to 275 nm) .
- Viscosity measurements : Increased DNA viscosity confirms intercalation, as the compound lengthens the DNA helix .
- Fluorescence quenching : Competitive binding assays using ethidium bromide quantify binding constants (e.g., K = 5.2 × 10⁷ L·mol⁻¹ for 2-hydroxymethyl derivatives) .
Q. How do substituent variations influence the excited-state intramolecular proton transfer (ESIPT) properties of benzimidazole derivatives?
- Methodological Answer :
- Fluorescence spectroscopy : Compare dual emission bands (normal vs. tautomer) in polar solvents. For example, 2-(2-hydroxyphenyl)benzimidazole shows ESIPT-driven tautomer emission at ~450 nm .
- Quantum yield analysis : Substituents like –Cl or –CH₃ alter FN/FT ratios (normal/tautomer emission) due to steric or electronic effects on proton transfer kinetics .
- DFT/Molecular dynamics : Simulate proton transfer barriers and solvent effects on ESIPT efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
